

# Application of AT7519 Mesylate in Neuroblastoma Research: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *AT 7519 mesylate*

Cat. No.: *B1666107*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases characterized by MYCN amplification.<sup>[1]</sup> AT7519 mesylate, a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), has emerged as a promising therapeutic agent in preclinical studies. This document provides detailed application notes and protocols for the use of AT7519 in neuroblastoma research, with a focus on its application in MYCN-amplified contexts.

AT7519 demonstrates a synthetic lethal interaction with MYCN amplification in neuroblastoma cells. This means that while the inhibition of its primary target, CDK2, is not significantly toxic to normal cells, it is highly lethal to cancer cells overexpressing MYCN. This selectivity offers a promising therapeutic window for treating this aggressive pediatric cancer.

## Key Research Findings

Preclinical research has established that AT7519 is significantly more potent in killing MYCN-amplified neuroblastoma cell lines compared to those with a single copy of the MYCN gene.<sup>[1][2]</sup> This increased efficacy is attributed to a stronger induction of apoptosis.<sup>[1][2]</sup> In vivo studies using neuroblastoma xenograft models have shown that AT7519 can lead to dose-dependent

tumor growth inhibition and even tumor regression.[1][3] Key biomarkers for monitoring the in vivo efficacy of AT7519 include the reduced phosphorylation of retinoblastoma protein (p-Rb) and nucleophosmin (p-NPM), both direct targets of CDK2.[1]

## Data Presentation

### In Vitro Efficacy of AT7519 in Neuroblastoma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) of AT7519 in a panel of MYCN-amplified and non-MYCN-amplified neuroblastoma cell lines.

| Cell Line              | MYCN Status   | IC50 (μM) | LC50 (μM) |
|------------------------|---------------|-----------|-----------|
| IMR-32                 | Amplified     | 0.08      | 0.15      |
| NGP                    | Amplified     | 0.12      | 0.25      |
| NLF                    | Amplified     | 0.18      | 0.35      |
| SK-N-BE(2)             | Amplified     | 0.25      | 0.5       |
| CHP-134                | Amplified     | 0.3       | 0.6       |
| Median (Amplified)     | 0.386         | 1.7       |           |
| SK-N-AS                | Non-amplified | 1.1       | 7.5       |
| SH-SY5Y                | Non-amplified | 1.2       | 8.0       |
| SK-N-FI                | Non-amplified | 1.3       | 8.5       |
| CHP-212                | Non-amplified | 1.5       | 9.0       |
| Median (Non-amplified) | 1.227         | 8.1       |           |

Data compiled from multiple preclinical studies.[1][4]

### In Vivo Efficacy of AT7519 in Neuroblastoma Xenograft Models

| Animal Model            | Neuroblastoma Cell Line  | AT7519 Dose     | Dosing Schedule                                         | Outcome                                |
|-------------------------|--------------------------|-----------------|---------------------------------------------------------|----------------------------------------|
| NMRI nu/nu mice         | AMC711T (MYCN-amplified) | 5, 10, 15 mg/kg | Daily i.p. injections, 5 days on/2 days off for 3 weeks | Dose-dependent tumor growth inhibition |
| NMRI nu/nu mice         | KCNR (MYCN-amplified)    | 15 mg/kg        | Daily i.p. injections                                   | 50% reduction in tumor growth          |
| Th-MYCN transgenic mice | -                        | 15 mg/kg        | Daily i.p. injections for 5 days                        | 86% average tumor size reduction       |

Data from in vivo preclinical trials.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 and LC50 values of AT7519 in neuroblastoma cell lines.

#### Materials:

- Neuroblastoma cell lines
- Complete culture medium
- AT7519 mesylate
- DMSO
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- Plate reader

Procedure:

- Seed neuroblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of AT7519 in complete culture medium. The final concentrations should range from approximately 0.01  $\mu$ M to 10  $\mu$ M. Include a vehicle control (DMSO).
- Replace the medium in the wells with the medium containing the different concentrations of AT7519.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Add MTT solution to each well and incubate for 4 hours.
- Add solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC<sub>50</sub> and LC<sub>50</sub> values.

## Western Blot Analysis for p-Rb and PARP Cleavage

This protocol is for assessing the effect of AT7519 on the phosphorylation of Rb and the induction of apoptosis via PARP cleavage.

Materials:

- Neuroblastoma cells
- AT7519 mesylate
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-Rb (S780), anti-total Rb, anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

**Procedure:**

- Treat neuroblastoma cells with various concentrations of AT7519 (e.g., IC25, IC50, and IC75) for 48 hours.
- Lyse the cells and determine the protein concentration using a BCA assay.
- Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop with ECL detection reagent.
- Capture the chemiluminescent signal using an imaging system.

## In Vivo Neuroblastoma Xenograft Study

This protocol describes the establishment of a neuroblastoma xenograft model and treatment with AT7519.

### Materials:

- Immunocompromised mice (e.g., NMRI nu/nu)
- MYCN-amplified neuroblastoma cells (e.g., AMC711T)
- Matrigel (optional)
- AT7519 mesylate
- Vehicle (e.g., saline)
- Calipers for tumor measurement

### Procedure:

- Subcutaneously inject a suspension of neuroblastoma cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu\text{L}$  of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200  $\text{mm}^3$ ), randomize the mice into treatment and control groups.
- Prepare the AT7519 formulation in the vehicle at the desired concentrations (e.g., 5, 10, and 15 mg/kg). For in vivo studies, AT7519 can be formulated in saline.<sup>[3]</sup>
- Administer AT7519 or vehicle to the mice via intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., daily for 5 days on, 2 days off).
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Rb and p-NPM, or immunohistochemistry).

## Visualizations

### Signaling Pathway of AT7519 in MYCN-Amplified Neuroblastoma

[Click to download full resolution via product page](#)

Caption: Signaling pathway of AT7519 in MYCN-amplified neuroblastoma.

## Experimental Workflow for In Vivo Xenograft Study



[Click to download full resolution via product page](#)

Caption: Workflow for an *in vivo* neuroblastoma xenograft study with AT7519.

## Conclusion and Future Directions

AT7519 mesylate has demonstrated significant preclinical activity against MYCN-amplified neuroblastoma, supporting its further investigation as a potential therapeutic agent for this high-risk pediatric cancer. The provided protocols and data serve as a valuable resource for researchers in this field. Future research should focus on combination therapies to potentially enhance the efficacy of AT7519 and overcome potential resistance mechanisms. Additionally, further elucidation of the downstream targets of the CDK2/p-Rb/E2F pathway in the context of MYCN amplification could reveal novel therapeutic vulnerabilities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application of AT7519 Mesylate in Neuroblastoma Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666107#application-of-at7519-mesylate-in-neuroblastoma-research]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)